![molecular formula C10H8N2S2 B5546391 2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

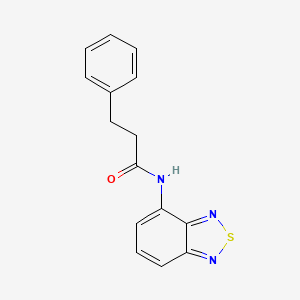

"2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole" is a chemical compound belonging to the benzothiazole family. This class of compounds is known for its diverse applications in organic synthesis, photophysical properties, and as potential candidates in various biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions. For example, Potopnyk et al. (2018) synthesized benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines, closely related to benzothiazoles, demonstrating the versatility of synthesis methods in this chemical family (Potopnyk et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a heterocyclic compound containing both sulfur and nitrogen. Structural studies, like those by Yates et al. (1991), provide insights into the three-dimensional arrangement and inter-ring twist angles, which are crucial for understanding their chemical behavior (Yates et al., 1991).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, reactions with nucleophilic compounds, halo ketones, and acid anhydrides have been explored to synthesize a range of derivatives with varied properties (Abbas et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies like those on the synthesis and characterization of derivatives provide valuable data on these aspects (Duran & Canbaz, 2013).

科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and tested for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These inhibitors offer higher stability and efficiency compared to other benzothiazole family inhibitors, showcasing their potential in protective coatings and industrial applications to prevent metal corrosion. The study also elaborates on the adsorption mechanism, providing a basis for developing more effective corrosion inhibitors (Hu et al., 2016).

Pharmaceutical Research

Derivatives of benzothiazole have been identified for their potential in treating various diseases, including neurodegenerative disorders and inflammation. Nam et al. (2013) discuss the suppression of lipopolysaccharide-induced pro-inflammatory cytokines by 2-amino-1,3-thiazoles, highlighting their therapeutic potential in neuroinflammation-mediated conditions (Nam et al., 2013).

Material Science

The synthesis and photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines were explored by Potopnyk et al. (2018), who designed these compounds for potential non-linear optic applications. The study reveals how substituents in the benzothiazole unit influence the photophysical properties, providing insights into designing materials with desired optical characteristics (Potopnyk et al., 2018).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have shown significant antimicrobial and anticancer activities. Abu‐Hashem and El‐Shazly (2019) synthesized novel triazole, tetrazole, and spirocyclic derivatives with promising antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019). Additionally, compounds exhibiting potent anticancer activity, such as those studied by Waghmare et al. (2013), underscore the role of benzothiazole derivatives in cancer research, particularly in the discovery of new antileukemic agents (Waghmare et al., 2013).

Drug Delivery Systems

The development of novel apoferritin formulations for antitumor benzothiazoles by Breen et al. (2019) represents an innovative approach to overcoming solubility limitations of potent anticancer compounds. This research highlights the potential of protein cages as drug delivery vehicles, enabling the effective use of benzothiazole-based anticancer drugs (Breen et al., 2019).

特性

IUPAC Name |

2,6-dimethyl-[1,3]thiazolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-7-3-8-10(4-9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPHULZQAIVIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2S1)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)